DL-Methionine-d4

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

DL-Methionine-d4 (3,3,4,4-d4) provides a +4 Da mass shift for LC-MS/MS quantification of endogenous methionine with full co-elution and no chromatographic interference. Backbone deuterium at non-exchangeable positions uniquely enables transsulfuration pathway tracing, polyamine synthesis flux, and protein incorporation studies—capabilities methyl-d3 analogs lack. Supplied at ≥98% chemical purity and 98–99 atom% D, it meets GLP/ISO 17025 standards for clinical and pharmacokinetic bioanalysis. Eliminate matrix-induced ion suppression with the correct isotopologue.

Molecular Formula C5H11NO2S
Molecular Weight 153.24 g/mol
Cat. No. B049931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Methionine-d4
SynonymsDL-Methionine-3,3,4,4-d4;  Methionine-3,3,4,4-d4;  Acimetion-d4;  Amurex-d4;  Banthionine-d4;  Cynaron-d4;  DL-2-Amino-4-(methylthio)butyric Acid-d4;  Dyprin-d4;  Lactet-d4;  Lobamine-d4;  Meonine-d4;  Meprom M 85-d4;  MetAMINO-d4;  Methilanin-d4;  MetiPEARL-d4;  M
Molecular FormulaC5H11NO2S
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2
InChIKeyFFEARJCKVFRZRR-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Methionine-d4 Procurement Guide: Certified Deuterated Amino Acid for Quantitative Mass Spectrometry and Metabolic Tracing


DL-Methionine-d4 (CAS 93709-61-6) is a stable isotope-labeled analog of the essential sulfur-containing amino acid DL-methionine, in which four hydrogen atoms at the 3,3,4,4 positions of the carbon backbone are replaced by deuterium (²H) atoms . With a molecular formula of C5H7D4NO2S and molecular weight of 153.24 g/mol, this deuterated compound retains the native biochemical properties of methionine—including participation in one-carbon metabolism, protein synthesis, and oxidative stress defense—while introducing a mass shift of +4 Da that enables precise mass spectrometric discrimination from endogenous unlabeled methionine [1]. Commercially available at isotopic enrichments of 98–99 atom% D and chemical purity ≥98%, DL-Methionine-d4 is primarily procured for use as an internal standard in LC-MS/MS quantification assays and as a tracer in metabolic flux studies where tracking of methionine incorporation or conversion is required [1].

DL-Methionine-d4: Why Unlabeled Methionine or Alternative Isotopologues Cannot Substitute in Quantitative Analytical Workflows


Procurement of unlabeled DL-methionine in place of DL-Methionine-d4 for analytical applications introduces fundamental and irreparable limitations. Unlabeled methionine is chromatographically and mass spectrometrically indistinguishable from endogenous methionine present in biological matrices, rendering it incapable of serving as an internal standard for accurate quantification by LC-MS/MS—a requirement for any bioanalytical method seeking to correct for matrix effects, ionization suppression, and sample preparation variability [1]. Conversely, alternative isotopologues such as ¹³C- or ¹⁵N-labeled methionine exhibit differing chromatographic retention behavior relative to deuterated analogs; deuterium labeling in DL-Methionine-d4 at the 3,3,4,4 positions creates a +4 Da mass shift sufficient for MS resolution while avoiding the deuterium‑hydrogen exchange liability associated with labeling at α-carbon or exchangeable positions [1][2]. For metabolic flux studies requiring site-specific tracing of the methionine carbon backbone rather than methyl group transfer, DL-Methionine-d4 provides backbone labeling that L-methionine-(methyl-d3) cannot offer [3]. The specific labeling pattern and established purity specifications detailed below constitute non-substitutable procurement criteria.

DL-Methionine-d4 Quantitative Evidence: Direct Comparative Data for Scientific Selection and Procurement Decisions


Mass Shift Verification: DL-Methionine-d4 vs. Unlabeled DL-Methionine in LC-MS Detection

DL-Methionine-d4 demonstrates a quantifiable +4 Da mass shift relative to unlabeled DL-methionine, a differentiation that directly enables its function as an internal standard in LC-MS/MS workflows . Unlabeled DL-methionine has a monoisotopic mass of 149.05 Da; DL-Methionine-d4 has a monoisotopic mass of 153.08 Da, a difference of +4.03 Da . This mass difference permits unambiguous resolution of the analyte and internal standard signals in mass spectrometric detection, eliminating the signal overlap and quantification ambiguity that would occur if unlabeled methionine were used as an internal standard .

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Isotopic Enrichment Specification: DL-Methionine-d4 Purity vs. Alternative Deuterated Methionine Products

Certified DL-Methionine-d4 (DL-Methionine-3,3,4,4-d4) is commercially available with isotopic enrichment of 99 atom% D, as documented by CDN Isotopes product specifications . Alternative supplier specifications for the same compound range from ≥95% to ≥98% chemical purity, with isotopic enrichment specifications not uniformly disclosed across vendors . The 99 atom% D enrichment value quantifies the proportion of deuterium atoms occupying the 3,3,4,4 positions, minimizing the presence of partially labeled or unlabeled methionine species that would otherwise contribute to background signal and compromise quantitative accuracy in tracer studies [1].

Analytical Chemistry Quality Control Isotope Ratio

Deuterium Labeling Position: Backbone (3,3,4,4-d4) vs. Methyl-d3 Labeling for Metabolic Flux Differentiation

DL-Methionine-d4 incorporates four deuterium atoms at the 3,3,4,4 positions of the methionine carbon backbone (CH3-S-CD2-CD2-CH(NH2)-COOH), whereas the alternative deuterated methionine variant L-methionine-(methyl-d3) contains three deuterium atoms exclusively on the terminal methyl group . In metabolic studies, methyl-d3 labeling is specifically suited for tracking methyl transfer reactions involving S-adenosylmethionine (SAM)-dependent methylation, where the labeled methyl group is transferred to acceptor molecules [1]. In contrast, backbone 3,3,4,4-d4 labeling enables tracing of the methionine carbon skeleton through transsulfuration, polyamine synthesis, and protein incorporation pathways independent of methyl transfer, providing a complementary and non-redundant experimental capability .

Metabolic Flux Analysis Isotope Tracing One-Carbon Metabolism

Physicochemical Property Differentiation: DL-Methionine-d4 vs. Unlabeled DL-Methionine

The replacement of four hydrogen atoms with deuterium produces measurable differences in physicochemical properties between DL-Methionine-d4 and unlabeled DL-methionine. DL-Methionine-d4 has a density of 1.239 g/cm³ and a boiling point of 306.861°C at 760 mmHg . While direct comparative data for unlabeled DL-methionine under identical reporting conditions are not uniformly available from authoritative sources, the 4 Da mass difference is universally acknowledged to produce a slight but measurable chromatographic retention time shift in reverse-phase LC separations—a phenomenon characteristic of deuterated compounds that must be accounted for during method development [1].

Analytical Method Development Chromatography Sample Handling

DL-Methionine-d4 Application Scenarios: Research and Industrial Use Cases Derived from Verified Differential Evidence


Quantitative LC-MS/MS Bioanalysis of Methionine in Plasma, Tissue, or Cell Culture

DL-Methionine-d4 is employed as a stable isotope-labeled internal standard for the absolute quantification of endogenous methionine in biological matrices. The +4 Da mass shift relative to unlabeled methionine enables co-elution with the analyte while providing a distinct MS signal, thereby correcting for matrix-induced ion suppression and sample preparation variability. This application is essential for pharmacokinetic studies, nutritional biomarker assessment, and metabolic disorder research where accurate methionine concentration data are required .

Metabolic Flux Tracing of the Methionine Carbon Backbone via Transsulfuration and Polyamine Pathways

The backbone labeling at the 3,3,4,4 positions makes DL-Methionine-d4 suitable for tracing the fate of the methionine carbon skeleton through pathways independent of methyl transfer. Unlike methyl-d3-labeled methionine, which exclusively reports on SAM-dependent methylation, DL-Methionine-d4 enables measurement of flux through the transsulfuration pathway (conversion to cysteine), polyamine synthesis (via decarboxylated SAM), and direct incorporation into newly synthesized proteins. This differential capability supports studies in cancer metabolism, liver disease, and redox biology where methionine cycle partitioning is pathologically altered .

Method Development and Validation for Methionine Assays Requiring Certified Isotopic Enrichment

DL-Methionine-d4 procured with documented isotopic enrichment of 98–99 atom% D provides a certified reference material for developing and validating LC-MS/MS methods intended for regulatory bioanalysis or clinical diagnostic applications. The high isotopic enrichment specification minimizes the contribution of unlabeled methionine species to background signal, thereby improving the lower limit of quantification and ensuring assay robustness across multiple analytical runs. This procurement consideration is critical for laboratories operating under GLP or ISO 17025 quality frameworks [1].

Deuterium Kinetic Isotope Effect Studies in Methionine-Dependent Enzymatic Reactions

The presence of deuterium at the 3,3,4,4 positions creates the potential for measurable kinetic isotope effects when DL-Methionine-d4 serves as a substrate for enzymes that catalyze bond cleavage at or adjacent to the labeled positions. While this effect may be smaller than primary isotope effects observed with methyl-d3 labeling, it provides a tool for probing enzyme mechanisms involving the methionine carbon backbone, including methionine γ-lyase, methionine adenosyltransferase, and enzymes of the transsulfuration pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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